

An In-depth Technical Guide to 4-Dibenzofuranol: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Dibenzofuranol**

Cat. No.: **B176198**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Dibenzofuranol** (CAS No. 19261-06-4), a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, describes methods for evaluating its biological activity, and discusses its potential mechanisms of action.

Core Properties of 4-Dibenzofuranol

4-Dibenzofuranol, also known as 4-hydroxydibenzofuran, is a derivative of dibenzofuran. The core structure consists of two benzene rings fused to a central furan ring, with a hydroxyl group substituted at the 4-position. This structural motif is found in various natural products and synthetic compounds exhibiting a wide range of biological activities.^[1]

Physicochemical Properties

The key physicochemical properties of **4-Dibenzofuranol** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
CAS Number	19261-06-4	[1]
Molecular Formula	C ₁₂ H ₈ O ₂	[1]
Molecular Weight	184.19 g/mol	[1]
Appearance	Pale peach, fluffy crystalline powder	
Melting Point	125 °C	
Density	1.326 g/cm ³	
Solubility	Insoluble in water; soluble in organic solvents such as ethanol, acetone, benzene, and acetic acid.	
Storage	2-8 °C, under an inert atmosphere (e.g., nitrogen)	

Spectral Data

The structural elucidation of **4-Dibenzofuranol** is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

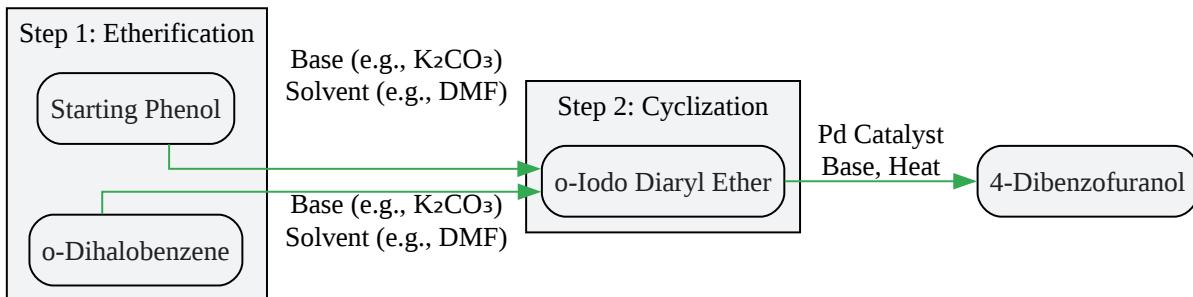
Technique	Expected Features
¹ H NMR	Signals corresponding to aromatic protons, with shifts influenced by the hydroxyl and furan ring. A distinct signal for the hydroxyl proton.
¹³ C NMR	Resonances for twelve carbon atoms, including those of the aromatic rings and the furan moiety. The carbon bearing the hydroxyl group will be shifted downfield.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (broad, around 3200-3600 cm ⁻¹), C-O stretching (around 1200 cm ⁻¹), and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight of 184.19.

Synthesis of 4-Dibenzofuranol

The synthesis of **4-Dibenzofuranol** can be achieved through various synthetic routes. A common and effective method involves a palladium-catalyzed intramolecular C-H activation of an o-iodo diaryl ether precursor.

Experimental Protocol: Synthesis from o-Iodo Diaryl Ether

This protocol describes a general procedure for the synthesis of dibenzofuran derivatives, which can be adapted for **4-Dibenzofuranol**.


Step 1: Synthesis of the o-Iodo Diaryl Ether Precursor

- In a round-bottom flask, dissolve the starting phenol in a suitable solvent such as DMF.
- Add a base (e.g., K₂CO₃ or Cs₂CO₃) to the solution.
- Add the o-dihalobenzene (e.g., 1-bromo-2-iodobenzene) to the reaction mixture.

- Heat the mixture under an inert atmosphere (e.g., Argon) and monitor the reaction progress by TLC.
- Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the o-iodo diaryl ether.

Step 2: Intramolecular Cyclization to **4-Dibenzofuranol**

- Dissolve the purified o-iodo diaryl ether in a suitable solvent (e.g., toluene or dioxane).
- Add a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$ or Pd/C) and a ligand (if necessary).^[2]
- Add a base (e.g., K_2CO_3 or Cs_2CO_3).
- Heat the reaction mixture under reflux and monitor its completion by TLC.
- After cooling, filter the reaction mixture to remove the catalyst.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na_2SO_4 .
- Concentrate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography or recrystallization to yield **4-Dibenzofuranol**.

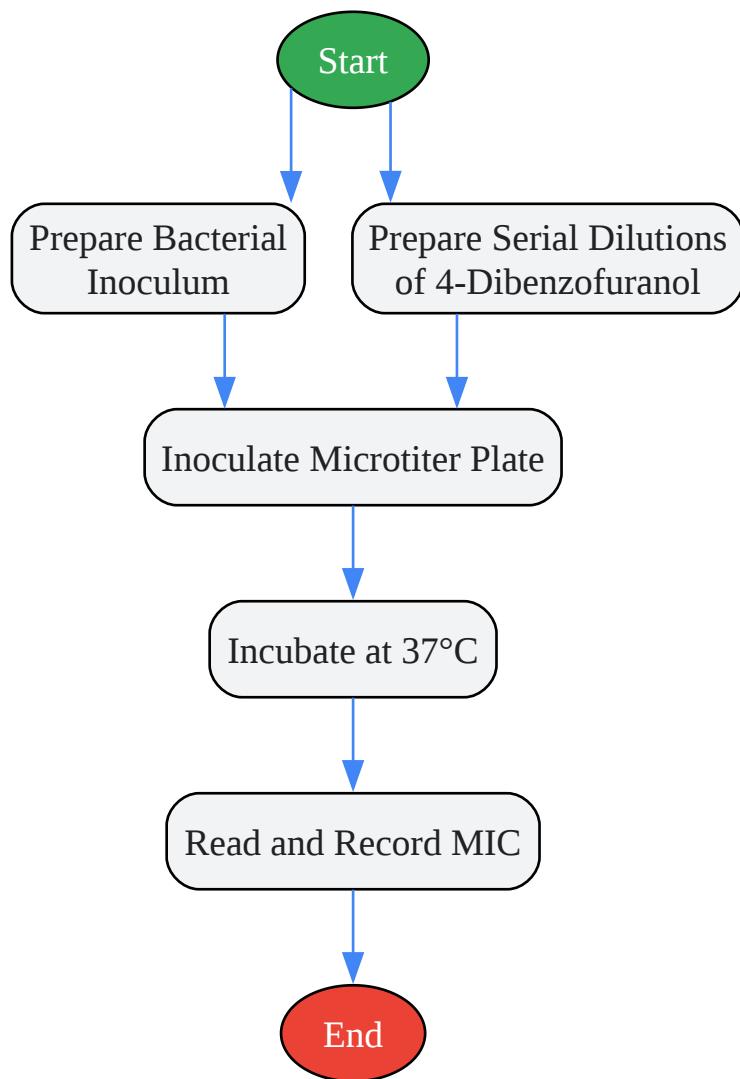
[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **4-Dibenzofuranol**.

Biological Activity and Experimental Protocols

Dibenzofuran derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.^[3] **4-Dibenzofuranol**, in particular, has been noted for its potential as an antimicrobial agent.

Antimicrobial Activity


The antimicrobial efficacy of **4-Dibenzofuranol** can be quantitatively assessed using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key parameter determined in these assays.

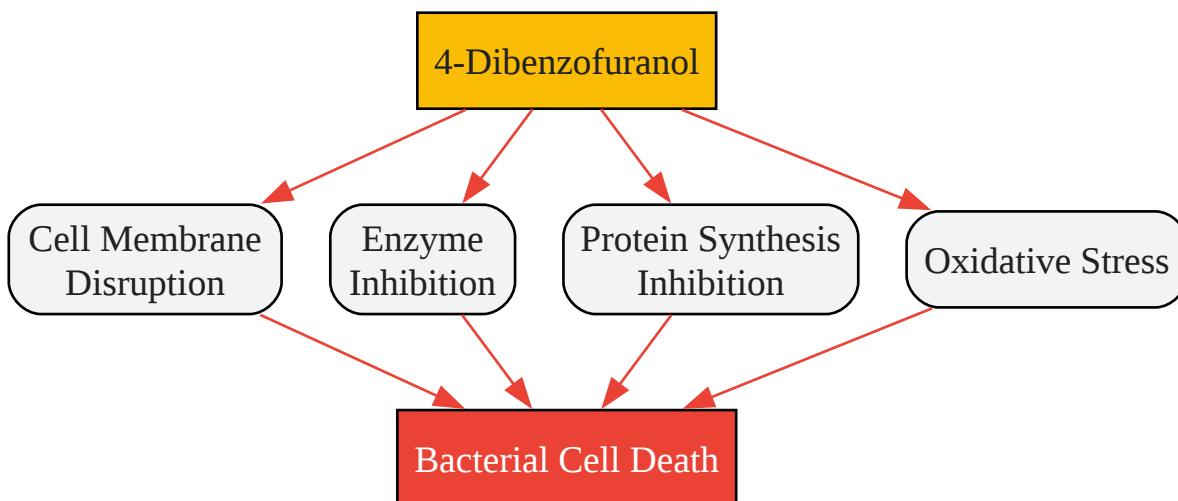
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of **4-Dibenzofuranol** against bacterial strains.

- Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

- Preparation of Test Compound: Prepare a stock solution of **4-Dibenzofuranol** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
- Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of **4-Dibenzofuranol** that completely inhibits the visible growth of the bacteria.

[Click to download full resolution via product page](#)


Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mechanism of Action

The precise signaling pathways through which **4-Dibenzofuranol** exerts its antimicrobial effects are a subject of ongoing research. However, based on studies of related benzofuran and dibenzofuran derivatives, several potential mechanisms of action can be proposed.[4][5]

Potential Antimicrobial Mechanisms

- Disruption of Cell Membrane Integrity: The lipophilic nature of the dibenzofuran core may allow the molecule to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.
- Inhibition of Key Enzymes: The hydroxyl group and the overall electronic structure of **4-Dibenzofuranol** may enable it to bind to the active sites of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, thereby inhibiting their function.
- Interference with Protein Synthesis: The compound might interfere with bacterial ribosome function, leading to the inhibition of protein synthesis.
- Generation of Oxidative Stress: **4-Dibenzofuranol** could potentially induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to proteins, lipids, and DNA.

[Click to download full resolution via product page](#)

Potential antimicrobial mechanisms of action for **4-Dibenzofuranol**.

Conclusion

4-Dibenzofuranol is a versatile heterocyclic compound with promising applications, particularly in the development of new antimicrobial agents. This technical guide has provided essential information on its properties, synthesis, and biological evaluation. Further research into its specific mechanisms of action and structure-activity relationships will be crucial for realizing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]

- 4. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Dibenzofuranol: Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176198#4-dibenzofuranol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com